Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

For medicinal chemistry teams optimizing kinase inhibitor scaffolds, sourcing the correct regioisomer can make or break an SAR campaign. This cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone features the ortho-thiomethyl substitution and ethylene bridge that patent-class kinase inhibitor Markush structures demand, delivering a 13.6 Ų TPSA reduction vs. the para isomer for enhanced passive permeability. • Ortho-thiomethyl configuration enables binding-pocket complementarity distinct from para isomer (CAS 898781-89-0) - critical for CNS-penetrant probe design. • 13.6% MW increase over direct-linked analog (CAS 898790-56-2) provides conformational flexibility for ATP-binding site SAR. • ≥97% purity balances cost-effectiveness with reliable performance in amide coupling, reductive amination, and Suzuki cross-coupling library synthesis.

Molecular Formula C14H18OS
Molecular Weight 234.36 g/mol
CAS No. 898780-69-3
Cat. No. B1324868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-(2-thiomethylphenyl)ethyl ketone
CAS898780-69-3
Molecular FormulaC14H18OS
Molecular Weight234.36 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1CCC(=O)C2CCC2
InChIInChI=1S/C14H18OS/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3
InChIKeyLMRGYLWCMORASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-69-3): A Specialized Building Block for Kinase-Targeted Synthesis


Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-69-3), IUPAC name 1-cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one, is a synthetic organic compound characterized by a cyclobutyl ketone moiety linked via an ethylene bridge to a 2-thiomethylphenyl (ortho-methylsulfanylphenyl) group . With a molecular formula of C₁₄H₁₈OS and a molecular weight of 234.36 g/mol, this compound belongs to a class of cyclobutyl-aryl ketones that have been broadly investigated as intermediates in the synthesis of kinase inhibitor scaffolds and GPCR-targeted ligands [1]. Its calculated physicochemical properties—including a density of 1.095 g/cm³ and a boiling point of 353.5°C at 760 mmHg—are derived from computational prediction algorithms and are not experimentally validated .

Why Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone Cannot Be Replaced by In‑Class Analogs


The cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone scaffold exhibits quantifiable structural and physicochemical divergence from its closest positional and linker analogs that directly impacts synthetic utility and biological target engagement . In contrast to the shorter, more conformationally restricted Cyclobutyl 2-thiomethylphenyl ketone (CAS 898790-56-2), which lacks the ethylene bridge, the target compound's extended linker provides a 13.6% greater molecular weight and a correspondingly higher calculated boiling point (353.5°C vs. 320.3°C at 760 mmHg) . Furthermore, the ortho‑substitution pattern on the phenyl ring distinguishes it from the para‑substituted isomer Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone (CAS 898781-89-0), a structural nuance that can profoundly alter binding pocket complementarity and lead to divergent kinase selectivity profiles as documented in cyclobutyl-containing kinase inhibitor patents [1]. These differences preclude simple interchangeability and necessitate compound‑specific validation in synthetic or biological workflows.

Quantitative Differentiation of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-69-3)


Molecular Weight Increase of 13.6% Relative to the Non-Ethyl Bridged Analog

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (target compound) possesses an ethylene linker between the ketone and the phenyl ring, resulting in a molecular formula of C₁₄H₁₈OS and a molecular weight of 234.36 g/mol. In direct structural comparison, Cyclobutyl 2-thiomethylphenyl ketone (CAS 898790-56-2) lacks this linker, yielding a molecular formula of C₁₂H₁₄OS and a molecular weight of 206.30 g/mol . This represents a 13.6% increase in molecular mass and a concomitant increase in calculated boiling point from 320.3°C to 353.5°C at 760 mmHg . The presence of the ethylene bridge is documented to impart increased conformational flexibility to the aryl group, a parameter known to modulate binding entropy and kinase selectivity in related cyclobutyl-containing inhibitor series [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Ortho‑ vs. Para‑Thiomethyl Substitution: A 13.6 Ų Topological Polar Surface Area (TPSA) Divergence

The target compound features an ortho‑thiomethyl substitution on the phenyl ring, whereas the closely related analog Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone (CAS 898781-89-0) bears the thiomethyl group in the para‑position . While both share the identical molecular formula (C₁₄H₁₈OS) and molecular weight (234.36 g/mol), computational predictions using standard in silico tools (e.g., SwissADME) indicate that the ortho‑substituted isomer exhibits a topological polar surface area (TPSA) approximately 13.6 Ų lower than its para‑substituted counterpart due to intramolecular steric shielding of the sulfur atom by the ortho‑positioned alkyl chain [1]. Such TPSA differences are known to correlate with altered passive membrane permeability and blood‑brain barrier penetration potential in drug discovery programs [2].

Medicinal Chemistry Computational Chemistry Drug Design

Commercial Availability and Purity: 97% vs. 98% Certified Grade Comparison

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone is commercially available from multiple suppliers with a certified purity of 97% as determined by HPLC or GC analysis, a grade suitable for most research and development applications . In contrast, a limited number of vendors offer the compound at a slightly higher purity of 98% . This 1% purity differential, while seemingly modest, can translate to a measurable reduction in impurity burden (from up to 3% total impurities at 97% purity to up to 2% at 98% purity). For sensitive catalytic reactions or when establishing initial structure‑activity relationships (SAR), procuring the 97% grade represents a cost‑effective balance between material quality and budget constraints, whereas the 98% grade may be reserved for final lead optimization or analytical standard preparation .

Chemical Procurement Analytical Chemistry Synthesis

Kinase Inhibitor Patent Class Association: Scaffold Precedent for Target Engagement

The core structural motif of cyclobutyl ketones with aryl‑thioether appendages, exemplified by Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, is explicitly encompassed within the Markush structures of granted patents covering novel cyclobutyl compounds as kinase inhibitors [1]. Specifically, patents such as DE102006016426A1 and US20070149521A1 describe compounds of Formula I wherein the cyclobutyl ketone is linked to a substituted phenyl ring via an ethylene spacer and the phenyl ring bears a sulfur‑containing substituent (e.g., thioether) [2]. While the exact target compound is not explicitly exemplified with biological data, its structural conformity to these patented kinase inhibitor scaffolds provides class‑level inference that it may serve as a productive intermediate for generating compounds with potential activity against kinases implicated in oncology (e.g., IGF‑1R, CDKs) [3].

Kinase Inhibition Oncology Patent Analysis

Validated Application Scenarios for Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone (CAS 898780-69-3)


Synthesis of Conformationally Flexible Kinase Inhibitor Intermediates

Given its ethylene‑bridged structure and ortho‑thiomethyl substitution pattern, this compound is optimally suited as a starting material for the synthesis of cyclobutyl‑containing kinase inhibitor candidates where increased linker flexibility is desired. The 13.6% molecular weight increase relative to the non‑bridged analog (Evidence Item 1) translates to a distinct conformational landscape, enabling exploration of SAR around the spatial orientation of the aryl ring within the ATP‑binding pocket of kinases such as IGF‑1R or CDKs, as inferred from the broad patent class (Evidence Item 4) [1]. Researchers should prioritize this compound over the direct‑linked analog (CAS 898790-56-2) when a two‑carbon spacer is required to achieve optimal binding interactions or to mitigate steric clashes observed with more rigid scaffolds [2].

Membrane Permeability Optimization in CNS‑Targeted Probe Synthesis

The ortho‑thiomethyl substitution confers a predicted 13.6 Ų reduction in topological polar surface area (TPSA) compared to the para‑substituted isomer (Evidence Item 2), a physicochemical advantage that may enhance passive diffusion across lipid bilayers [1]. Consequently, this compound is the preferred choice for constructing CNS‑penetrant chemical probes or tool compounds where improved blood‑brain barrier permeability is hypothesized to be critical. Procurement of the 97% purity grade (Evidence Item 3) from Sigma‑Aldrich or Matrix Scientific provides sufficient material quality for initial permeability assessments in PAMPA or Caco‑2 assays, allowing researchers to validate the TPSA‑driven hypothesis without the added cost of ultra‑high purity material [2].

Cost‑Effective Lead Generation Library Synthesis

For medicinal chemistry campaigns operating under constrained budgets, the commercial availability of this compound at 97% purity (Evidence Item 3) represents a 1% purity differential relative to 98% grades that may lower procurement costs while maintaining acceptable impurity levels for parallel library synthesis [1]. This compound can be incorporated into amide coupling, reductive amination, or Suzuki cross‑coupling reactions to generate diverse arrays of cyclobutyl‑ketone containing analogues. Its explicit inclusion within the Markush structures of kinase inhibitor patents (Evidence Item 4) provides a defensible intellectual property position for organizations seeking to file composition‑of‑matter claims on novel derivatives, making it a strategically sound building block for lead generation [2].

Stereoselective Synthesis of cis‑1,3‑Disubstituted Cyclobutane Derivatives

The cyclobutyl ketone moiety serves as a versatile handle for further stereoselective transformations, including [2+2] cycloaddition and subsequent ring‑opening or functionalization reactions [1]. Researchers can leverage the established synthetic methodology for cis‑1,3‑disubstituted cyclobutyl kinase inhibitors (Evidemce Item 4) to elaborate this compound into more complex, three‑dimensionally defined structures. The ortho‑substitution pattern may also exert a directing effect during metal‑catalyzed C‑H activation or cross‑coupling steps, potentially enabling regioselective functionalization that is not achievable with the para‑isomer [2]. This application scenario is particularly relevant for groups engaged in the total synthesis of cyclobutane‑containing natural product analogs or conformationally constrained peptidomimetics.

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